molecular formula C8H8BrN3 B1381742 4-Bromo-7-methyl-1H-indazol-3-amine CAS No. 1337881-26-1

4-Bromo-7-methyl-1H-indazol-3-amine

Cat. No.: B1381742
CAS No.: 1337881-26-1
M. Wt: 226.07 g/mol
InChI Key: JNXRSCGSFOUEOQ-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential .

Scientific Research Applications

4-Bromo-7-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . It’s important to handle this compound with care and follow safety guidelines.

Mechanism of Action

Target of Action

4-Bromo-7-methyl-1H-indazol-3-amine is a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are believed to be tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases .

Mode of Action

The compound interacts with its targets by binding to the hinge region of tyrosine kinases . This interaction inhibits the activity of the kinases, leading to changes in the signaling pathways they control. The specific changes depend on the particular kinase and pathway involved .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of these changes can include reduced tumor growth and increased cell death .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity, changes in cell signaling pathways, and alterations in cellular functions such as growth and apoptosis . These effects can lead to a reduction in tumor growth and an increase in cancer cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-1H-indazol-3-amine
  • 1H-indazole-3-amine derivatives

Comparison: 4-Bromo-7-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. For instance, the presence of the bromine atom at the 4-position and the methyl group at the 7-position can significantly influence its binding affinity and selectivity towards various molecular targets .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-3-5(9)6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXRSCGSFOUEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287813
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-26-1
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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